molecular formula C12H9NO4 B14150527 1-Naphthalenol, 2-nitro-, 1-acetate CAS No. 93201-37-7

1-Naphthalenol, 2-nitro-, 1-acetate

Cat. No.: B14150527
CAS No.: 93201-37-7
M. Wt: 231.20 g/mol
InChI Key: BGWDBXYPNWQWCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2-nitro-, 1-acetate can be synthesized by reacting 1-naphthol with nitric acid and acetic anhydride . The reaction typically involves the nitration of 1-naphthol followed by acetylation to form the desired product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenol, 2-nitro-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require acidic or basic conditions depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 1-Naphthalenol, 2-amino-, 1-acetate.

    Substitution: Various substituted naphthalenol derivatives.

Scientific Research Applications

1-Naphthalenol, 2-nitro-, 1-acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 2-nitro-, 1-acetate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate group can be hydrolyzed to release 1-naphthol, which may further participate in biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Naphthalenol, 2-nitro-, 1-acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93201-37-7

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(2-nitronaphthalen-1-yl) acetate

InChI

InChI=1S/C12H9NO4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3

InChI Key

BGWDBXYPNWQWCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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